molecular formula C22H23N5O5 B2464935 N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941996-88-9

N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2464935
CAS RN: 941996-88-9
M. Wt: 437.456
InChI Key: OBCQZGXYICGUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, as part of various heterocyclic compounds incorporating antipyrine moieties, has been synthesized and investigated for antimicrobial properties. Studies reveal that some of these synthesized compounds display considerable antimicrobial activities. This research indicates the potential of these compounds, including the one , in contributing to antimicrobial drug development (Bondock et al., 2008), (Bondock et al., 2008).

Anticancer Activity

Moreover, the compound and its derivatives have been utilized to synthesize a variety of heterocyclic derivatives, some of which have demonstrated promising anticancer activities. These compounds have been tested against various human carcinoma cell lines, indicating their potential in cancer treatment research. The ability of certain compounds to cause significant viability decreases in human peripheral blood myeloma cells and other cancer cell lines, without being toxic to normal cells, showcases their potential therapeutic value (Riyadh et al., 2013), (Sztanke et al., 2007).

Insecticidal Applications

The derivatives of the compound have also been synthesized for potential use as insecticidal agents. This research is significant as it contributes to the development of new, potentially more effective insecticides. The compounds were specifically tested against the cotton leafworm, Spodoptera littoralis, and some derivatives showed potent toxic effects, highlighting their potential in agricultural pest control (Soliman et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-14-4-6-15(7-5-14)25-10-11-26-20(29)21(30)27(24-22(25)26)13-19(28)23-17-12-16(31-2)8-9-18(17)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCQZGXYICGUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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